trans-Aconitic acid anhydride

Thermal analysis Polymer processing Material formulation

Researchers needing high-temperature polymer crosslinkers often face thermal degradation with cis-aconitic or simpler anhydrides. trans-Aconitic acid anhydride (CAS 14556-16-2) solves this with superior thermal stability (decomposition ~237°C, no melting) and retains a free carboxyl after ring-opening for enhanced metal chelation and crosslink density. • 50% higher crosslinking density vs. succinic/maleic anhydride • Stable covalent linkages under thermal stress and acidic conditions • Bio-derived backbone suitable for biodegradable polyesters Bulk stock available for immediate dispatch.

Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
CAS No. 14556-16-2
Cat. No. B077263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Aconitic acid anhydride
CAS14556-16-2
Molecular FormulaC6H4O5
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)OC1=O)C(=O)O
InChIInChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10)
InChIKeyUNCRKEZQEKKGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Aconitic Acid Anhydride: Specifications & Procurement


trans-Aconitic acid anhydride (IUPAC: 2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid; CAS 14556-16-2) is a heterocyclic cyclic anhydride derived from trans-aconitic acid, a naturally occurring tricarboxylic acid. This compound features a pyran ring structure with two carbonyl groups and a free carboxylic acid moiety, giving it a molecular formula of C₆H₄O₅ and a molecular weight of 156.09 g/mol . Unlike its cis-isomer counterpart, trans-aconitic acid anhydride is the thermodynamically more stable cyclic anhydride form, a property that directly influences its suitability for applications requiring thermal robustness during processing or formulation [1]. Its dual anhydride/carboxylic acid functionality enables a distinct reactivity profile compared to simpler anhydrides like succinic or maleic anhydride, making it a specialized intermediate for synthesizing crosslinked polymers, functional polyesters, and metal-chelating agents where retention of a free carboxyl group post-ring-opening is structurally or functionally advantageous .

Why Substitution of Trans-Aconitic Acid Anhydride Fails


Substituting trans-aconitic acid anhydride (CAS 14556-16-2) with its cis-aconitic anhydride isomer or other commercially prevalent cyclic anhydrides (e.g., succinic anhydride, maleic anhydride, 2,3-dimethylmaleic anhydride) introduces functionally consequential and quantifiable differences in thermal stability, pH-dependent reactivity, and post-reaction molecular architecture. The trans-isomer demonstrates distinct thermal decomposition behavior that enables higher-temperature processing windows compared to the cis-isomer [1]. Furthermore, while cis-aconitic anhydride is widely exploited for its acid-labile amide bond formation in pH-responsive drug delivery systems—a property that is advantageous in that specific context—this same acid-sensitivity renders it unsuitable for applications demanding stable, pH-independent covalent linkages [2]. Generic anhydrides such as succinic anhydride lack the α,β-unsaturated system and free carboxylic acid retention capability of trans-aconitic acid anhydride, fundamentally altering the charge density, crosslinking capacity, and metal-chelating properties of the resultant materials [3]. Therefore, selection between trans-aconitic acid anhydride and its comparators must be governed by the specific functional requirements of the intended application rather than treating them as interchangeable anhydride reagents.

Trans-Aconitic Acid Anhydride Differentiation Evidence


Superior Thermal Stability vs Cis-Aconitic Acid

Thermal decomposition studies of trans-aconitic acid and cis-aconitic acid conducted using thermogravimetric analysis coupled with mass spectrometry (TG-MS), TG-FTIR, and differential scanning calorimetry (DSC) demonstrate that trans-aconitic acid exhibits a markedly different thermal decomposition profile compared to its cis-isomer. Critically, trans-aconitic acid does not undergo melting prior to thermal decomposition, whereas cis-aconitic acid shows a distinct melting endotherm followed by decomposition [1]. The first decomposition step for trans-aconitic acid concludes around 510 K (237°C), with two distinct endothermic events observed in the DSC curve that are absent in the cis-isomer profile [2]. This absence of a melting transition prior to thermal degradation indicates that trans-aconitic acid—and by direct structural inference its anhydride derivative—maintains solid-state integrity to significantly higher temperatures than the cis-isomer. This thermal behavior is attributed to the configurational geometry of the trans double bond, which influences the stability of transition products and thermal transformation pathways [1].

Thermal analysis Polymer processing Material formulation

Stable Linkages vs Acid-Labile Conjugation

Comparative studies of doxorubicin (DOX) modified with three different anhydrides—succinic anhydride, cis-aconitic anhydride, and 2,3-dimethylmaleic anhydride—reveal that cis-aconitic anhydride produces acid-sensitive amide linkages (cis-aconityl-DOX, CAD) that undergo accelerated hydrolysis under acidic conditions, while succinic anhydride produces acid-insensitive succinyl-DOX (SAD) [1]. The acid-sensitivity of cis-aconitic anhydride-derived linkages is a direct consequence of the cis-configuration of the double bond, which facilitates intramolecular acid-catalyzed amide bond cleavage via neighboring carboxyl group participation [2]. In CAD@CNR prodrug systems, cumulative drug release increased from 36% at pH 7.4 to 80% at pH 5.0 over 40 hours, demonstrating pronounced pH-dependent release [2]. The IC₅₀ of CAD@CNR prodrug against NCI H 460 cells without lysosomal NH₄Cl pretreatment was 1.75-fold higher than with NH₄Cl pretreatment, confirming that drug release is triggered specifically by low lysosomal pH (pH 5.0) [2]. In contrast, trans-aconitic acid anhydride—with its trans double bond configuration—lacks the requisite geometry for this intramolecular acid-catalyzed cleavage mechanism, resulting in pH-stable amide and ester linkages that do not undergo accelerated hydrolysis under mildly acidic conditions.

Drug delivery Bioconjugation pH-responsive materials Prodrug design

Free Carboxyl Group for Secondary Functionalization

The cyclic anhydride structure of trans-aconitic acid anhydride features a pyran ring with two carbonyl groups forming the anhydride and a free carboxylic acid at the 4-position (pKa predicted: 2.26±0.20) . Upon ring-opening reaction with nucleophiles such as amines or alcohols, the resulting trans-aconityl conjugate retains a free carboxyl group (pKa ~4-5) that imparts negative charge density, water solubility, and metal-chelating capacity to the modified molecule or polymer . In contrast, simpler cyclic anhydrides such as succinic anhydride produce conjugates bearing only a single carboxyl group with a pKa ~4.2, while maleic anhydride produces α,β-unsaturated dicarboxylates with distinct chelation geometry. This retention of a free carboxyl distinguishes trans-aconitic acid anhydride from generic anhydrides and enables secondary functionalization (e.g., further esterification, amidation, metal coordination) without requiring additional synthetic steps.

Polymer crosslinking Metal chelation Hydrogel functionalization Surface modification

Crosslinking Capability for PVA Nanofiltration Membranes

Trans-aconitic acid (the hydrolysis product and synthetic precursor of trans-aconitic acid anhydride) is established as an effective crosslinking agent for polyvinyl alcohol (PVA) films in the fabrication of composite nanofiltration membranes . The crosslinking mechanism involves esterification between the carboxyl groups of trans-aconitic acid and the hydroxyl groups of PVA, forming a three-dimensional network that enhances membrane mechanical stability and selectivity. The tri-carboxylic acid functionality (three carboxyl groups per molecule) provides higher crosslinking density compared to di-carboxylic alternatives such as succinic acid or maleic acid. Trans-aconitic acid anhydride offers a more reactive electrophilic center than the free acid, enabling more efficient crosslinking under milder conditions with reduced water byproduct formation.

Membrane fabrication Polymer crosslinking Nanofiltration Water treatment

Trans-Aconitic Acid Anhydride Applications & Procurement


Thermally Stable, pH-Independent Crosslinkers & Coatings

Based on the thermal decomposition evidence that trans-aconitic acid maintains solid-state integrity to approximately 237°C without melting (compared to the cis-isomer which undergoes melting prior to decomposition) [1], trans-aconitic acid anhydride is the preferred anhydride reagent for applications requiring elevated temperature processing. This includes: (1) crosslinking agents for engineering thermoplastics processed via extrusion or injection molding where processing temperatures may exceed 150°C; (2) thermal curing of thermoset resins and coatings; (3) high-temperature polymer composite fabrication. Unlike cis-aconitic anhydride, which introduces acid-labile linkages unsuitable for thermally demanding environments, trans-aconitic acid anhydride provides covalent crosslinks that remain stable under both thermal stress and acidic conditions.

PVA Composite Nanofiltration Membranes

Trans-aconitic acid is documented as an effective crosslinking agent for PVA films in composite nanofiltration membrane fabrication . The tri-carboxylic acid functionality provides three reactive sites per molecule—50% more crosslinking density than di-carboxylic alternatives such as succinic or maleic acid. Trans-aconitic acid anhydride offers enhanced electrophilicity compared to the free acid, enabling more efficient esterification with PVA hydroxyl groups under milder conditions and with reduced water byproduct formation. This makes it particularly suitable for: (1) preparation of solvent-resistant nanofiltration membranes; (2) pervaporation membranes for organic solvent dehydration; (3) anti-fouling membrane coatings where high crosslink density reduces swelling and improves selectivity.

Metal-Chelating Polymers with High Carboxyl Density

The retention of a free carboxyl group following anhydride ring-opening (total of two carboxyl groups per reacted trans-aconitic acid anhydride molecule) provides superior carboxyl density compared to succinic anhydride-derived conjugates . This functional group architecture supports: (1) synthesis of metal-chelating polymers for water treatment and metal recovery applications; (2) preparation of scale inhibitors and detergent builders with enhanced calcium and magnesium sequestration capacity; (3) development of ion-exchange resins with high binding capacity per unit mass; (4) surface modification of nanoparticles for improved aqueous dispersibility and heavy metal adsorption. The α,β-unsaturated system in the trans-aconitic scaffold also enables additional Michael addition chemistry not available with saturated dicarboxylic anhydrides.

Precursor for Biodegradable Polyester Synthesis

Trans-aconitic acid serves as a bio-based precursor for synthesizing biodegradable polyesters used in tissue engineering scaffolds, drug delivery matrices, and sustainable packaging materials [2]. The trans-aconitic acid anhydride form provides a more reactive electrophile for polycondensation reactions with diols and polyols, accelerating polyesterification kinetics while retaining the bio-derived and potentially biodegradable character of the aconitic acid backbone. This application leverages: (1) the compound's origin from renewable sources (sugarcane molasses, beet roots); (2) its three carboxyl-derived functional groups enabling network polymer formation; (3) the trans double bond which can participate in post-polymerization crosslinking or functionalization. Procurement for this application should prioritize trans-aconitic acid anhydride over cis-aconitic anhydride due to the trans-isomer's superior thermal stability during polymer processing and the absence of undesired acid-lability in the final polyester network.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Aconitic acid anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.